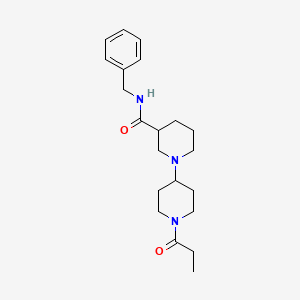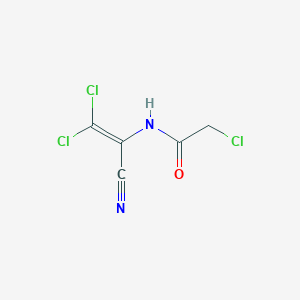![molecular formula C16H18N2O3S B6108028 2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]butanoic acid](/img/structure/B6108028.png)
2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]butanoic acid, also known as BMDB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BMDB belongs to the family of thioester derivatives of pyrimidine, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]butanoic acid is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in viral replication, cell proliferation, and inflammation. This compound has been shown to inhibit the activity of thymidine kinase, an enzyme required for the replication of herpes simplex virus. It has also been found to inhibit the activity of histone deacetylases, enzymes involved in the regulation of gene expression. Furthermore, this compound has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes involved in programmed cell death. This compound has also been found to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases, enzymes involved in the degradation of extracellular matrix. Furthermore, this compound has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]butanoic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its purity can be confirmed by spectroscopic analysis. This compound has also been shown to exhibit potent biological activities at low concentrations, making it a valuable tool for studying the mechanisms of viral replication, cell proliferation, and inflammation. However, this compound has some limitations for lab experiments. Its mechanism of action is not fully understood, and its specificity for certain enzymes and pathways is not well established. Additionally, this compound has not been extensively studied in animal models, and its toxicity and pharmacokinetics are not well characterized.
Direcciones Futuras
There are several future directions for the study of 2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]butanoic acid. One direction is to investigate its potential as a therapeutic agent for viral infections, cancer, and inflammatory diseases. Another direction is to elucidate its mechanism of action and specificity for certain enzymes and pathways. Furthermore, future studies could explore the use of this compound in combination with other drugs or therapies to enhance its efficacy and reduce its toxicity. Finally, future studies could investigate the pharmacokinetics and toxicity of this compound in animal models to assess its potential for clinical use.
Métodos De Síntesis
The synthesis of 2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]butanoic acid involves the reaction of 2-mercaptobutanoic acid with 5-benzyl-4-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The product is obtained by filtration and recrystallization, and its purity is confirmed by spectroscopic analysis.
Aplicaciones Científicas De Investigación
2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]butanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antiviral, anticancer, and anti-inflammatory activities. This compound has been found to inhibit the replication of herpes simplex virus type 1 and 2, as well as human cytomegalovirus. It has also been shown to induce apoptosis in cancer cells, including breast cancer, lung cancer, and leukemia cells. Additionally, this compound has been found to reduce inflammation in animal models of arthritis and colitis.
Propiedades
IUPAC Name |
2-[(5-benzyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-3-13(15(20)21)22-16-17-10(2)12(14(19)18-16)9-11-7-5-4-6-8-11/h4-8,13H,3,9H2,1-2H3,(H,20,21)(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXVIKANZQATQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)SC1=NC(=C(C(=O)N1)CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-{2-cyano-3-[(4-fluorophenyl)amino]-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid](/img/structure/B6107952.png)
![3,4-dimethyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B6107957.png)
![(2-ethoxybenzyl){[1-(2-methoxyethyl)-4-piperidinyl]methyl}(tetrahydro-2-furanylmethyl)amine](/img/structure/B6107966.png)

![N-(tert-butyl)-N'-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}urea](/img/structure/B6107987.png)
![2-[4-(1-azepanylmethyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6107993.png)
![N-{1-[(dimethylamino)carbonyl]-2-[5-(4-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B6107999.png)
![ethyl (4-{[2-[(4-chlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetate](/img/structure/B6108006.png)
![1-[2-hydroxy-3-(4-methoxy-2-{[4-(2-methoxyethyl)-1-piperazinyl]methyl}phenoxy)propyl]-4-piperidinol](/img/structure/B6108016.png)

![{2-[(1-benzyl-1H-benzimidazol-2-yl)thio]ethyl}dimethylamine dihydrochloride](/img/structure/B6108036.png)
![N-(4-methylphenyl)-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B6108038.png)
![2-{4-[2,2-dimethyl-3-(4-morpholinyl)propyl]-2-morpholinyl}ethanol](/img/structure/B6108046.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6108047.png)